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For Researchers, Scientists, and Drug Development Professionals

Introduction to PSTAIR and its Target, Cdk1
The PSTAIR sequence is a highly conserved 16-amino acid motif (EGVPSTAIREISLLKE) that

is a hallmark of cyclin-dependent kinases (CDKs). This sequence is most notably found in

Cdk1 (also known as cell division control protein 2 or p34cdc2), a key serine/threonine kinase

that governs the transition from the G2 phase to mitosis in the eukaryotic cell cycle. Antibodies

raised against the PSTAIR peptide are widely used to detect Cdk1 and other closely related

CDKs, such as Cdk2 and Cdk3, which typically have a molecular weight of 31-34 kDa. Given

the essential role of Cdk1 in cell proliferation, its expression is often considered constitutive in

actively dividing cells.

Critical Evaluation of PSTAIR as a Loading Control
A loading control in Western blotting is a constitutively expressed protein used to normalize the

levels of the protein of interest, ensuring that any observed differences are due to actual

changes in protein expression and not variations in sample loading or transfer efficiency. An

ideal loading control should exhibit high, stable expression across different experimental

conditions, cell types, and tissues.[1][2][3]

While Cdk1 is expressed in most proliferating cells, its suitability as a general loading control is

not recommended for the following reasons:
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Cell Cycle-Dependent Expression: The expression of Cdk1 is not consistently stable and can

fluctuate significantly with the cell cycle. Studies have shown that Cdk1 protein levels can

increase by as much as 60% as cells progress through the G2 phase of the cell cycle. This

inherent variability can lead to inaccurate normalization and misinterpretation of data,

especially when comparing samples with different cell cycle profiles.

Influence of Experimental Conditions: Various experimental treatments, such as drug

administration or the induction of differentiation, can alter the cell cycle distribution of a cell

population.[4] If a treatment causes cells to accumulate in a specific phase of the cell cycle,

the expression level of Cdk1 may change, rendering it an unreliable normalizer.

Tissue-Specific Expression: The expression levels of CDKs can vary between different

tissues and cell lines, which may not be consistent with the protein of interest.[5][6]

Therefore, while the anti-PSTAIR antibody is an excellent tool for detecting Cdk1, relying on it

for normalization can introduce significant experimental error. For quantitative Western blotting,

it is crucial to use a validated loading control whose expression is unaffected by the specific

experimental conditions.

Recommended Alternatives for Loading Controls
Instead of PSTAIR, researchers should consider using well-established housekeeping proteins

as loading controls. The choice of loading control should be validated for the specific

experimental system.
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Loading Control
Molecular Weight
(kDa)

Subcellular
Localization

Notes

GAPDH ~37 Cytoplasm

Expression may be

affected by metabolic

changes (e.g.,

hypoxia, diabetes).

β-Actin ~42 Cytoskeleton

Expression can vary

with cell growth

conditions and in

different tissues like

skeletal muscle.

α-Tubulin/β-Tubulin ~55 Cytoskeleton

Expression may be

altered by drugs that

affect microtubules.

Lamin B1 ~66 Nucleus

Suitable for nuclear

fractions but not for

samples where the

nuclear envelope is

removed.[7][8]

Histone H3 ~17 Nucleus

Ideal for nuclear

fractions; expression

is linked to the S

phase.

Vinculin ~116
Cytoskeleton, Cell

Adhesions

A good option for high

molecular weight

proteins.[9]

PCNA ~29 Nucleus

Expression is high in

proliferating cells but

can be degraded upon

DNA damage.[7]

Table 1: Common Loading Controls and Their Properties. This table summarizes the

characteristics of commonly used loading control proteins to aid in selecting an appropriate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.bio-rad-antibodies.com/western-blot-loading-controls-antibodies.html
https://www.ptglab.com/news/blog/loading-control-antibodies-for-western-blotting/
https://www.labome.com/method/Loading-Controls-for-Western-Blots.html
https://www.bio-rad-antibodies.com/western-blot-loading-controls-antibodies.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


control for your experiments.

Cdk1 Signaling Pathway
The activity of Cdk1 is central to the control of the cell cycle, particularly the entry into mitosis.

Its activation is tightly regulated by its association with Cyclin B and a series of phosphorylation

and dephosphorylation events.
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Caption: Cdk1/Cyclin B activation pathway at the G2/M transition.
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Protocols: Western Blotting for Cdk1 Detection
Using Anti-PSTAIR Antibody
This protocol provides a detailed methodology for the detection of Cdk1 in cell lysates using an

anti-PSTAIR antibody. For experiments where cell cycle-specific expression is of interest, a cell

synchronization protocol is also included.

Experimental Workflow
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Caption: Standard workflow for Western blot detection of Cdk1.
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I. Cell Synchronization (Optional: Double Thymidine
Block)
This protocol is for synchronizing cells at the G1/S boundary, allowing for the analysis of protein

expression as they progress through the cell cycle.[10][11]

Cell Seeding: Plate cells (e.g., HeLa, HEK293T) at a density that will result in 30-40%

confluency at the time of the first thymidine addition.

First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM.

Incubate for 18-24 hours.

Release: Aspirate the thymidine-containing medium, wash the cells twice with pre-warmed,

sterile 1X Phosphate-Buffered Saline (PBS), and add fresh, pre-warmed complete growth

medium. Incubate for 9-10 hours.

Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate

for 16-18 hours.

Release into Cell Cycle: Aspirate the thymidine-containing medium, wash twice with 1X PBS,

and add fresh complete growth medium. Cells will now proceed synchronously through the

cell cycle. Collect cell pellets at desired time points (e.g., 0, 2, 4, 6, 8, 10, 12 hours) for

analysis of Cdk1 expression through G2 and M phases.

II. Protein Extraction and Quantification
Cell Lysis: Wash collected cells with ice-cold 1X PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new

pre-chilled microcentrifuge tube.
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Protein Quantification: Determine the protein concentration of each sample using a BCA

protein assay according to the manufacturer's instructions.

III. Western Blotting
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample

buffer. Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE: Load the samples onto a 12% polyacrylamide gel and run the gel at 100-120V

until the dye front reaches the bottom.

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 60-90

minutes on ice or using a semi-dry transfer system.

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA)

in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with

gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in

the blocking buffer overnight at 4°C with gentle agitation.

Anti-PSTAIR antibody: Dilution will be antibody-specific (e.g., 1:1000 - 1:10,000).

Loading control antibody (e.g., anti-GAPDH, anti-β-actin): Use at the manufacturer's

recommended dilution.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in

blocking buffer for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the

manufacturer's instructions and apply it to the membrane.

Imaging: Capture the chemiluminescent signal using a digital imaging system.
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Data Analysis: Quantify the band intensities using image analysis software. Normalize the

intensity of the Cdk1 band to the intensity of the loading control band in the same lane.

By following these protocols, researchers can accurately detect Cdk1 using an anti-PSTAIR
antibody and, by employing a validated loading control, can confidently analyze changes in its

expression under various experimental conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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